molecular formula C16H14FNO4S B2895629 2-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 475041-45-3

2-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No. B2895629
M. Wt: 335.35
InChI Key: DCXJUPGLJRGMGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluorobenzenesulfonyl Chloride is a white to light brown crystalline low melting mass . It is found to be an excellent activating agent for the covalent attachment of biological substances to a variety of solid supports e.g. Sepharose beads . It is also used as a reagent for the studies of proteins by fluorine NMR .


Molecular Structure Analysis

The molecular formula of 4-Fluorobenzenesulfonyl chloride is C6H4ClFO2S . The molecular weight is 194.61 g/mol .


Chemical Reactions Analysis

4-Fluorobenzenesulfonyl chloride is an effective agent for covalently attaching biological substances to various solid supports. Its utility is demonstrated in the activation of hydroxyl groups on polymeric carriers like polystyrene microspheres, Sepharose beads, or cellulose rods and hollow fibers.


Physical And Chemical Properties Analysis

4-Fluorobenzenesulfonyl chloride is a white to light brown crystalline low melting mass . It has a boiling point of 95-96 °C/2 mmHg (lit.) and a melting point of 29-31 °C (lit.) .

Scientific Research Applications

Chemical Synthesis and Transformations

  • The reaction of difluorocarbene with N-substituted ketone imines, in the presence of various nitriles or dimethyl maleate, leads to the formation of fluoro-substituted dibenzo[c,f]pyrrolo[1,2-a]azepine and pyrrolo[2,1-a]isoquinoline derivatives. This demonstrates the utility of fluoro-substituted compounds in synthesizing complex heterocyclic structures, which are foundational in pharmaceutical chemistry (Novikov et al., 2005).
  • Copper-catalyzed radical-promoted aminocyclization of acrylamides with N-Fluorobenzenesulfonimide (NFSI) is described, showcasing a method to construct isoquinoline-1,3-diones in moderate to good yields. This highlights the role of fluorinated sulfonyl compounds in facilitating novel bond-forming reactions through radical intermediates (Xiao-Feng Xia et al., 2016).

Anticancer Research

  • The synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents illustrates the therapeutic potential of tetrahydroisoquinoline derivatives. These compounds were evaluated for their in vitro anticancer activity on various breast cancer cell lines, indicating the relevance of such structures in developing new chemotherapeutics (Redda et al., 2010).

Enzyme Inhibition for Cancer Therapy

  • The development of 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids as highly potent and selective inhibitors of the type 5 17-β-hydroxysteroid dehydrogenase AKR1C3 highlights the pharmaceutical application of isoquinoline sulfonamides in targeting enzymes relevant to cancer progression (Jamieson et al., 2012).

Antibacterial Agents

  • Synthesis of newer quinolone derivatives for antimycobacterial evaluation suggests that fluoro-substituted compounds, including those with isoquinoline moieties, are promising leads for developing treatments against Mycobacterium tuberculosis and drug-resistant strains (Senthilkumar et al., 2008).

Safety And Hazards

4-Fluorobenzenesulfonyl chloride is classified as a skin corrosive and causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-(4-fluorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO4S/c17-13-5-7-14(8-6-13)23(21,22)18-10-12-4-2-1-3-11(12)9-15(18)16(19)20/h1-8,15H,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXJUPGLJRGMGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

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